(E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 328022-35-1
VCID: VC21399794
InChI: InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(24)22(12)18-9-10-1-3-11(4-2-10)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,20,24)/b18-9+
SMILES: C1COCCN1C2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F
Molecular Formula: C14H14F3N5OS
Molecular Weight: 357.36g/mol

(E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 328022-35-1

Cat. No.: VC21399794

Molecular Formula: C14H14F3N5OS

Molecular Weight: 357.36g/mol

* For research use only. Not for human or veterinary use.

(E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol - 328022-35-1

Specification

CAS No. 328022-35-1
Molecular Formula C14H14F3N5OS
Molecular Weight 357.36g/mol
IUPAC Name 4-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(24)22(12)18-9-10-1-3-11(4-2-10)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,20,24)/b18-9+
Standard InChI Key LUCRWGITYVYISO-GIJQJNRQSA-N
Isomeric SMILES C1COCCN1C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C(F)(F)F
SMILES C1COCCN1C2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F
Canonical SMILES C1COCCN1C2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F

Introduction

Chemical Identity and Properties

(E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is characterized by a specific chemical structure combining several functional groups. Its fundamental chemical identification parameters are summarized in Table 1.

Table 1. Chemical Identity and Properties of (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

ParameterValue
CAS Number328022-35-1
Molecular FormulaC₁₄H₁₄F₃N₅OS
Molecular Weight357.36 g/mol
IUPAC Name4-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Standard InChIInChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(24)22(12)18-9-10-1-3-11(4-2-10)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,20,24)/b18-9+
Standard InChIKeyLUCRWGITYVYISO-GIJQJNRQSA-N
Canonical SMILESC1COCCN1C2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F
Physical AppearanceNot specified in available data
Last Modified (PubChem)April 5, 2025

The compound contains several key structural elements: a 1,2,4-triazole-3-thiol core, a trifluoromethyl substituent at position 5 of the triazole ring, a benzylideneamino group at position 4, and a morpholino substituent on the benzylidene moiety. The (E) designation indicates the trans configuration of the imine (C=N) bond in the molecule .

Structural Features and Characterization

Core Structure

The core structure of the compound is based on a 1,2,4-triazole ring with a thiol group at position 3. This heterocyclic core is a fundamental building block found in numerous bioactive compounds. The trifluoromethyl group at position 5 adds unique electronic properties to the molecule, while the Schiff base linkage at position 4 connects the triazole core to the morpholino-substituted phenyl ring .

Stereochemistry

The compound exhibits E-stereochemistry (trans configuration) at the imine bond (C=N), which is an important structural feature that may influence its biological activity and physicochemical properties. This stereochemical configuration is explicitly indicated in the compound's name with the (E) prefix .

Synthesis and Preparation

General Synthetic Approach

The synthesis of (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically follows a multistep process. Based on the synthesis of similar compounds, the general approach involves:

  • Preparation of the 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol core

  • Condensation with 4-morpholinobenzaldehyde to form the Schiff base

Synthesis of the Triazole Core

The synthesis of the 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol core, which serves as a key intermediate, typically involves:

  • Reaction of thiocarbohydrazide with trifluoroacetic acid under reflux conditions

  • Purification by recrystallization from water or suitable solvents

This intermediate (CAS: 24848-20-2) has a molecular formula of C₃H₃F₃N₄S and a molecular weight of 182.15 g/mol .

Biological Activities and Applications

Enzyme Inhibition Properties

Recent research on similar 1,2,4-triazole-3-thiol derivatives has revealed their potential as enzyme inhibitors, particularly against metallo-β-lactamases (MBLs). These enzymes are responsible for bacterial resistance to β-lactam antibiotics, making inhibitors valuable for combating antimicrobial resistance .

In a study of structure-based optimization of 1,2,4-triazole-3-thione derivatives, compounds with structural similarities to (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol were found to inhibit NDM-1 and VIM-2 type metallo-β-lactamases with inhibition constants (Kᵢ) in the micromolar range .

Structure-Activity Relationships

The structure-activity relationship studies on similar compounds have identified several key features contributing to biological activity:

  • The trifluoromethyl group at position 5 of the triazole ring enhances binding to target enzymes and improves metabolic stability

  • The thiol/thione group at position 3 is often critical for coordination with metal ions in enzyme active sites

  • The Schiff base linkage provides conformational flexibility and potential hydrogen bonding sites

  • The morpholino group may contribute to improved solubility and pharmacokinetic properties

Future Research Directions

Synergistic Effects with Existing Drugs

Research on similar 1,2,4-triazole-3-thiol derivatives has shown synergistic effects when combined with existing antimicrobial agents. Investigation of potential synergistic activities of (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol with established antibiotics could lead to new combination therapies for drug-resistant infections .

Advanced Structural and Computational Studies

Further crystallographic studies and advanced computational modeling could provide deeper insights into the structural features and binding mechanisms of this compound, facilitating rational design of more effective derivatives for specific biological targets.

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